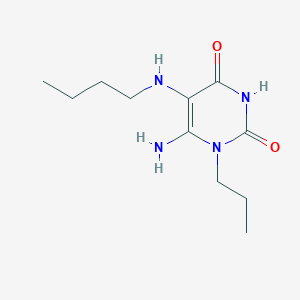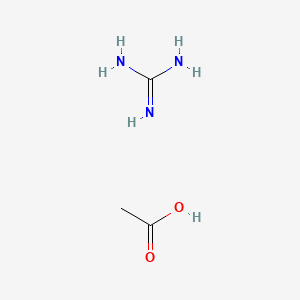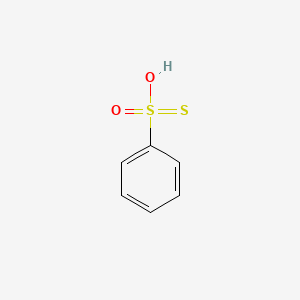
6-amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
6-amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione, also known as 6-AP, is a small molecule that has been studied extensively for its potential applications in scientific research. 6-AP is a highly versatile compound, as it can be used in a variety of ways, from synthesizing other molecules to studying the effects of drugs on living organisms. It is a member of the pyrimidine family, and has been studied for its biochemical and physiological effects, as well as its potential to be used in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques : The compound is synthesized through a complex process involving regioselective alkylation, nitrosation, and condensation reactions. Notably, the synthesis of similar compounds has been achieved using various techniques like Vilsmeier reaction and grinding technique in solvent-free conditions for pyrido[2,3-d]pyrimidinone derivatives (Girreser et al., 2004); (Abdelrazek et al., 2019).
- Crystal Structure Analysis : Investigations into the crystal structure of related compounds have been conducted, revealing insights into the molecular arrangement and potential disorder in certain moieties (Kirfel et al., 1997).
Chemical Transformations
- Derivative Synthesis : Research has focused on the creation of various derivatives of pyrimidine-diones, which have potential pharmacological relevance. For instance, the synthesis of pyrido[2,3-d]pyrimidine-2,4-diones and their potential application in pharmacology has been explored (Mukiza et al., 2015); (Halladay & Cowden, 1990).
- Chemical Reactions in Aqueous Media : The synthesis of pyrimidine derivatives in aqueous media demonstrates the versatility of this compound in different chemical environments (Shi et al., 2010).
Pharmacological Potential
- Antimalarial Activity : Research on pyrimidine derivatives has shown their potential as antimalarial agents, indicating the broad scope of pharmacological applications for these compounds (Halladay & Cowden, 1990).
- Optical and Drug Discovery Applications : A study focused on pyrimidine-based bis-uracil derivatives highlighted their potential in optical, nonlinear optical, and drug discovery applications (Mohan et al., 2020).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or blocking enzymatic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione are currently unknown . These properties are crucial for understanding the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Biochemische Analyse
Biochemical Properties
6-amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity. This interaction leads to cell cycle arrest at the G1 phase, highlighting its potential as an anti-cancer agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as MCF-7 and HCT-116, the compound induces apoptosis and inhibits cell proliferation . It also affects the expression of genes involved in cell cycle regulation and apoptosis, further supporting its role as a potential therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and leading to cell cycle arrest . Additionally, the compound has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins . These molecular interactions highlight the compound’s potential as a targeted therapy for cancer treatment.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its efficacy in inducing cell cycle arrest and apoptosis in cancer cell lines, even after prolonged exposure . These findings suggest that the compound could be a viable option for long-term therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall pharmacokinetics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various tissues, including the liver, kidneys, and tumor tissues . Its localization and accumulation in target tissues are crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on cell cycle regulation and apoptosis . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, enhancing its therapeutic potential .
Eigenschaften
IUPAC Name |
6-amino-5-(butylamino)-1-propylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-3-5-6-13-8-9(12)15(7-4-2)11(17)14-10(8)16/h13H,3-7,12H2,1-2H3,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFSRNQYQZSBOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N(C(=O)NC1=O)CCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368491 | |
| Record name | 6-Amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834795 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
99991-93-2 | |
| Record name | 6-Amino-5-(butylamino)-1-propylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-(4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B1223961.png)

![[(1R,2R,6R,10S,11R,13R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1223964.png)


![(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B1223967.png)


![(R)-[2,8-bis(trifluoromethyl)-4-quinolyl]-[(2R)-2-piperidyl]methanol](/img/structure/B1223973.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-bromophenoxy)acetamide](/img/structure/B1223977.png)
![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B1223979.png)
![5-[[[4-(4-Fluorophenyl)-5-(phenylmethyl)-1,2,4-triazol-3-yl]thio]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B1223981.png)
![2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B1223983.png)
![2-Methylsulfonyl-4,6-diphenyl-3-thieno[2,3-b]pyridinamine](/img/structure/B1223984.png)